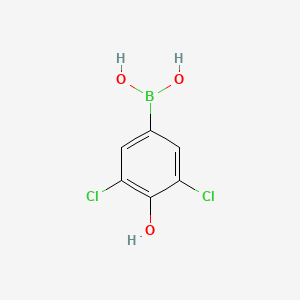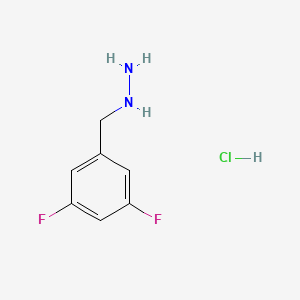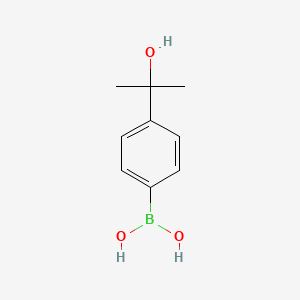
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 g/mol . The compound is also known by several synonyms, including 886593-45-9 and 4-(2-Hydroxy-2-propanyl)phenylboronic Acid .
Molecular Structure Analysis
The compound has a rotatable bond count of 2, and it has 3 hydrogen bond donors and acceptors . The exact mass and monoisotopic mass of the compound are 180.0957744 g/mol . The topological polar surface area of the compound is 60.7 Ų .
Physical And Chemical Properties Analysis
“(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 180.01 g/mol, and its exact mass and monoisotopic mass are 180.0957744 g/mol . The compound has a topological polar surface area of 60.7 Ų .
科学的研究の応用
Multifunctional Compound Synthesis
A study focused on creating multifunctional compounds by incorporating an aminophosphonic acid group into a boronic acid, leading to potential applications in medicine, agriculture, and industrial chemistry. Such compounds act as synthetic intermediates, building blocks, and have uses in sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).
Optical Modulation in Nanotechnology
Another study utilized phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition. This demonstrates the compound's role in creating selective, responsive materials that might be applied in biosensing and nanotechnology (B. Mu et al., 2012).
Protecting Group for Boronic Acids
In synthetic chemistry, a novel boronic acid protecting group, MPMP-diol, was developed, allowing for protection and deprotection under mild conditions. This innovation aids in the synthesis of boronic acid-based compounds with high precision and efficiency (Jun Yan et al., 2005).
Sugar Binding for Biochemical Applications
A new class of carbohydrate-binding boronic acids demonstrated improved solubility and capability to complex with glycopyranosides under physiological conditions. This could lead to advancements in the selective recognition of cell-surface glycoconjugates, relevant in biomedical research and diagnostics (Meenakshi Dowlut & D. Hall, 2006).
Boronic Acid Catalysis
The concept of boronic acid catalysis (BAC) opens new avenues in organic synthesis, enabling mild and selective reaction conditions. Boronic acids can activate hydroxy groups for various transformations, including amide formation from carboxylic acids and amines, showcasing their versatility beyond being reagents in transition metal-catalyzed processes (D. Hall, 2019).
Biological Activity and Applications
A study on a novel boronic ester compound derived from phenyl boronic acid and quercetin highlighted its antioxidant, antibacterial, anti-enzyme, and anticancer activities. This compound's high biological activity suggests potential uses in the pharmaceutical, cosmetic, and food industries (H. Temel et al., 2022).
特性
IUPAC Name |
[4-(2-hydroxypropan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIDNFWCDMXMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717192 |
Source


|
| Record name | [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | |
CAS RN |
886593-45-9 |
Source


|
| Record name | [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886593-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


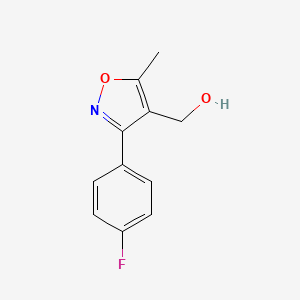
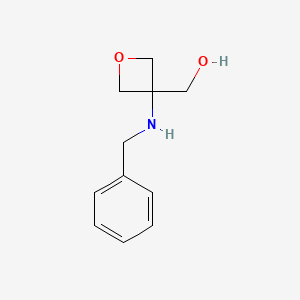
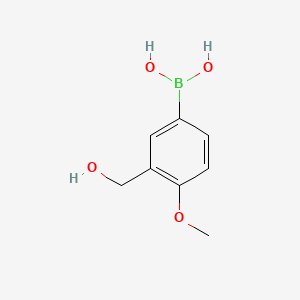
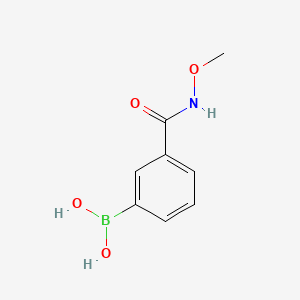
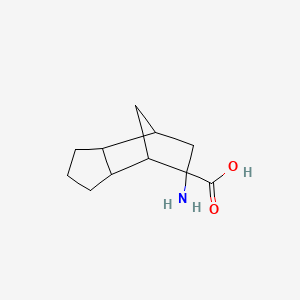
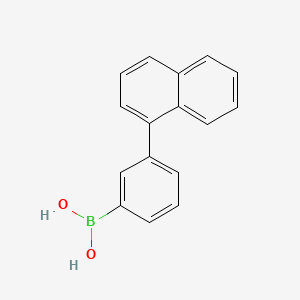
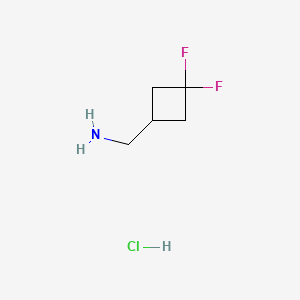
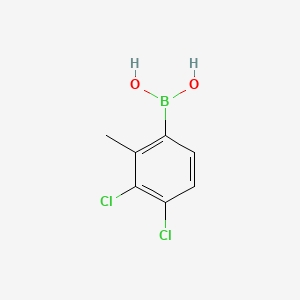
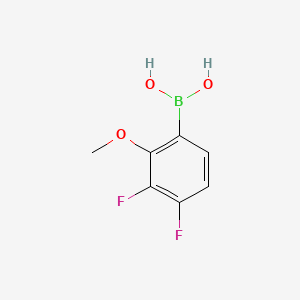
![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
